(Trp63,Trp64)-C3a (63-77) is a synthetic peptide that serves as an analogue of the complement factor C3a. It is derived from the fifteen C-terminal residues (6-77) of C3a and functions as an agonist for the C3a receptor. This compound plays a significant role in immunological responses, particularly in mediating inflammation and immune cell activation. The peptide has been shown to selectively bind to C3a receptors, inducing cellular responses such as degranulation in certain cell lines, including RBL-2H3 cells, which are used as a model for mast cells .
The compound is classified under bioactive peptides and is primarily sourced from synthetic production methods. Its classification can be further delineated into the following categories:
The synthesis of (Trp63,Trp64)-C3a (63-77) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (Trp63,Trp64)-C3a (63-77) consists of a sequence of amino acids that include tryptophan at positions 63 and 64. The specific sequence contributes to its biological activity.
(Trp63,Trp64)-C3a (63-77) can undergo various chemical reactions typical for peptides:
The mechanism of action for (Trp63,Trp64)-C3a (63-77) involves its binding to the C3a receptor on various immune cells. This interaction triggers intracellular signaling pathways that lead to:
Data from studies indicate that this peptide induces a rapid and transient hypertensive response when administered intravenously in animal models, suggesting its potent biological activity .
Relevant analyses indicate that the compound retains its biological activity over a range of pH levels but may degrade under extreme conditions .
(Trp63,Trp64)-C3a (63-77) has several scientific applications:
The complement system serves as a cornerstone of innate immunity, providing rapid defense against pathogens through opsonization, inflammatory cell recruitment, and direct lysis of target cells. Complement component 3a (C3a), an anaphylatoxin generated via proteolytic cleavage of C3, mediates pro-inflammatory responses by binding to its cognate G protein-coupled receptor (C3aR). C3a exhibits potent chemotactic activity for immune cells (e.g., mast cells, eosinophils, and monocytes) and induces degranulation, oxidative burst, and cytokine release (e.g., IL-6, TNF-α) [7]. Beyond host defense, dysregulated C3a signaling contributes to chronic inflammatory and fibrotic pathologies. For instance, renal tubular C3 overexpression accelerates kidney fibrosis by promoting epithelial-to-mesenchymal transition (EMT) and collagen deposition in murine models and human focal segmental glomerulosclerosis (FSGS) biopsies [2].
Table 1: Pathophysiological Roles of C3a in Disease Models
Disease Context | Key Findings | Reference |
---|---|---|
Renal Fibrosis (Mouse UUO) | Early C3 mRNA induction in fibrosis-prone strains; collagen I/III upregulation | [2] |
FSGS (Human Biopsies) | Strong tubular C3 immunostaining and mRNA overexpression | [2] |
Tumor Microenvironment | Promotes tumor growth via T-cell suppression and angiogenesis | [7] |
C3aR, a class A GPCR, transduces C3a signals through Gαi-mediated inhibition of cAMP and Gβγ-dependent calcium mobilization. The receptor features an extracellular N-terminus and three extracellular loops (ECLs) that form a deep hydrophobic pocket for ligand engagement. Structural studies reveal that C3a's C-terminal pentapeptide (LGLAR) is indispensable for receptor activation, forming electrostatic interactions with residues D4177.35, R3405.42, and Y3936.51 (Ballesteros–Weinstein numbering) [3] [8]. Agonist binding induces outward movement of transmembrane helix 6 (TM6), facilitating G protein coupling and β-arrestin recruitment. Notably, C3aR exhibits constitutive activity even without agonists, attributed to its unique apo-state conformation and low energy barrier for activation [8]. This basal signaling influences homeostatic processes like hematopoiesis and synaptic pruning but may exacerbate inflammatory diseases when amplified [7].
Table 2: Key Structural Determinants of C3aR Activation
Structural Element | Function in C3aR Activation |
---|---|
TM6 Helix Movement | Creates G protein-binding cavity; displacement >10 Å in active state |
Minor Pocket (TM1/TM2/TM7) | Accommodates hydrophobic extensions of synthetic agonists (e.g., JR14a’s chlorobenzene ring) |
ECL2 Loop | Stabilizes peptide agonists but dispensable for small-molecule ligands (e.g., JR14a) |
Native C3a faces limitations as a research tool or therapeutic candidate due to:
Synthetic analogues address these challenges through rational design:
Table 3: Comparative Activity of C3a Receptor Agonists
Agonist | Type | EC₅₀ (Calcium Mobilization) | Potency vs. Native C3a | |
---|---|---|---|---|
Native C3a | Peptide | ~100 nM | 1x | |
C3a(70-77) | Peptide fragment | 1–2% of C3a activity | 0.01–0.02x | [6] |
(Trp63,Trp64)-C3a(63-77) | Synthetic peptide | 0.8 nM (mC3aR) | 12–15x | [1] [10] |
JR14a | Small molecule | 4–5 nM (cAMP inhibition) | ~20x | [3] [8] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4